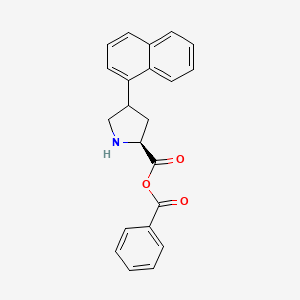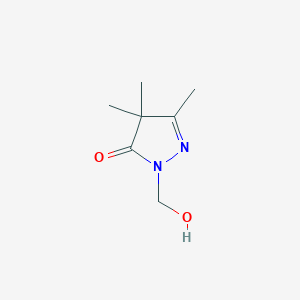
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride is a complex organic compound with a unique structure that combines benzoic acid, naphthalene, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with naphthalene and pyrrolidine under specific conditions. One common method involves the use of mixed anhydrides or acid chlorides to facilitate the formation of the desired anhydride compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially changing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways and developing new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism can vary based on the compound’s specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid moiety and may have similar reactivity and applications.
Naphthalene derivatives: These compounds contain the naphthalene structure and may exhibit similar chemical properties.
Pyrrolidine derivatives: These compounds include the pyrrolidine ring and may have comparable biological activities.
Uniqueness
Benzoic (2S)-4-(naphthalen-1-yl)pyrrolidine-2-carboxylic anhydride is unique due to its combination of benzoic acid, naphthalene, and pyrrolidine moieties. This unique structure allows it to exhibit a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H19NO3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
benzoyl (2S)-4-naphthalen-1-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H19NO3/c24-21(16-8-2-1-3-9-16)26-22(25)20-13-17(14-23-20)19-12-6-10-15-7-4-5-11-18(15)19/h1-12,17,20,23H,13-14H2/t17?,20-/m0/s1 |
Clé InChI |
SMJYVWDDCNXESY-OZBJMMHXSA-N |
SMILES isomérique |
C1[C@H](NCC1C2=CC=CC3=CC=CC=C32)C(=O)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(CNC1C(=O)OC(=O)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)


![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)






![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)

